2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine
Description
Properties
CAS No. |
76341-55-4 |
|---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-methyl-5,6-dipyridin-2-yl-2,3-dihydropyrazine |
InChI |
InChI=1S/C15H14N4/c1-11-10-18-14(12-6-2-4-8-16-12)15(19-11)13-7-3-5-9-17-13/h2-9,11H,10H2,1H3 |
InChI Key |
KMOIFUBJNFUWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine typically involves the condensation of appropriate pyridine derivatives with a suitable precursor for the pyrazine ring. Common synthetic routes may include:
Cyclization Reactions: Using reagents like hydrazine or its derivatives to form the pyrazine ring.
Condensation Reactions: Combining pyridine derivatives with diketones or other carbonyl-containing compounds under acidic or basic conditions.
Industrial Production Methods
Batch Processing: Conducting reactions in controlled environments to ensure high purity and yield.
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the pyrazine ring using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring.
Substitution Products: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Exploration as a pharmacophore in drug design.
Industry: Use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Dihydropyrazine Derivatives
Table 2: Functional Properties
Biological Activity
2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine (CAS 63499-91-2) is a compound belonging to the pyrazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4. Its structure features two pyridine rings attached to a dihydropyrazine core, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of pyrazine derivatives in cancer treatment. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells. A notable study investigated a related pyrazine derivative's effects on K562 leukemia cells. The findings indicated that treatment with this compound led to:
- Cell Viability Reduction : An IC50 value of approximately 25 μM was reported after 72 hours of treatment.
- Induction of Apoptosis : Morphological assessments and flow cytometry confirmed increased apoptotic markers.
- Gene Expression Modulation : Downregulation of anti-apoptotic Bcl2 and Survivin genes was observed alongside an increase in the pro-apoptotic Bax gene expression .
Antimicrobial Activity
The antimicrobial properties of pyrazine derivatives are well-documented. Research has shown that compounds with similar structures exhibit activity against various bacterial strains. For example:
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Low |
| This compound | Candida albicans | Moderate |
These findings suggest that while the compound exhibits some antimicrobial properties, further optimization may be required to enhance its efficacy against specific pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The ability to modulate apoptotic pathways is crucial in its anticancer activity. The downregulation of Bcl2 and Survivin while upregulating Bax suggests a shift towards pro-apoptotic signaling.
- Cell Cycle Arrest : The compound appears to cause cell cycle arrest at the G0/G1 phase in cancer cells, preventing further proliferation.
- Antimicrobial Mechanisms : While specific mechanisms for its antimicrobial action remain under investigation, it is hypothesized that the structural features of the compound allow for interaction with bacterial cell membranes or essential metabolic pathways.
Case Studies and Research Findings
A series of studies have investigated various derivatives within the pyrazine family and their biological activities:
- Study on K562 Cells : This research demonstrated that pyrazine derivatives could significantly inhibit cell growth and induce apoptosis through specific gene expression changes .
- Antimicrobial Evaluation : A comparative analysis indicated that while some derivatives exhibited strong antibacterial properties against Staphylococcus aureus, others were less effective against gram-negative bacteria like E. coli .
- Synthesis and Testing : New synthetic routes have been explored to enhance the biological properties of pyrazines by incorporating additional functional groups or modifying existing structures .
Q & A
What are the most reliable methodologies for synthesizing 2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine?
Basic Research Focus
Synthesis typically involves condensation reactions between pyridine-derived hydrazines and diketones. For example, refluxing 2-hydrazinopyridine with 2,3-pentanedione in ethanol/acetic acid yields dihydropyrazine derivatives via cyclization . Key steps include controlling stoichiometry (1:1 molar ratio of hydrazine to diketone) and optimizing reaction time (6–12 hours) to avoid over-oxidation. Solvent choice (e.g., ethanol vs. DMF) significantly impacts yield, with acetic acid often acting as a catalyst for cyclization .
How is the structural conformation of this compound characterized?
Basic Research Focus
X-ray crystallography is the gold standard. The dihydropyrazine ring adopts a boat conformation, with pyridinyl substituents at C5 and C6 forming dihedral angles of 15–25° relative to the central ring . Key crystallographic parameters include bond lengths (N–N: ~1.40 Å, C–N: ~1.33 Å) and torsion angles (C2–N1–N2–C3: ~10°). Hydrogen bonding between pyridinyl nitrogen and solvent molecules (e.g., water or acetic acid) stabilizes the lattice .
How can contradictions in spectral data for dihydropyrazine derivatives be resolved?
Advanced Research Focus
Discrepancies in NMR or mass spectra often arise from tautomerism or isomerism. For example, 2-ethyl-3,5/6-dimethylpyrazine isomers (m/z 136) can be distinguished via fragmentation patterns in EI-MS: the 3,5-isomer shows dominant [M-15]⁺ (loss of CH₃), while the 3,6-isomer exhibits [M-29]⁺ (loss of C₂H₅) . In NMR, ¹³C chemical shifts for methyl groups vary by 2–3 ppm depending on substitution position, validated by HMBC correlations .
What strategies are used to evaluate the pharmacological activity of this compound?
Advanced Research Focus
In vitro assays targeting kinase inhibition or receptor binding are common. For pyrazine derivatives, competitive fluorescence polarization assays (e.g., using ATP-binding site probes) quantify IC₅₀ values. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like EGFR or PDGFR, guided by the compound’s planar heterocyclic core and hydrophobic substituents . In vivo studies require pharmacokinetic optimization (e.g., logP < 3 for blood-brain barrier penetration).
How does isotopic labeling (e.g., ¹⁵N/¹⁴N) aid in mechanistic studies of dihydropyrazines?
Advanced Research Focus
Stable isotope-labeled analogs (e.g., ¹⁵N at N1/N2) track metabolic pathways via LC-MS. For example, ¹⁵N-enriched 2-ethyl-3,5-dimethylpyrazine reveals hepatic oxidation to pyrazinolic acids, identified by isotopic mass shifts (Δm/z +1 for single ¹⁵N incorporation) . Isotopic dilution experiments also quantify degradation rates in environmental matrices (e.g., soil or water).
What crystallographic parameters distinguish dihydropyrazine derivatives from fully aromatic analogs?
Basic Research Focus
Dihydropyrazines exhibit longer C–N bonds (1.33–1.35 Å vs. 1.28–1.30 Å in pyrazines) and reduced aromaticity, evidenced by NICS(1) values (nucleus-independent chemical shift: +2 ppm vs. −10 ppm for aromatic systems). The non-planar boat conformation further differentiates them from planar aromatic pyrazines .
How are computational methods applied to predict biological target interactions?
Advanced Research Focus
DFT calculations (e.g., B3LYP/6-31G*) optimize geometry for docking studies. Molecular dynamics simulations (100 ns trajectories) assess binding stability to targets like serotonin receptors, with MM-PBSA scoring validating hydrogen bonds between pyridinyl nitrogen and Asp155 residues . Pharmacophore models highlight essential features: (i) a hydrophobic dihydropyrazine core, (ii) hydrogen-bond-accepting pyridinyl groups.
What synthetic challenges arise in introducing substituents at the C3 position?
Advanced Research Focus
Steric hindrance from the C2 methyl group complicates electrophilic substitution. Directed ortho-metalation (e.g., using LDA at −78°C) enables functionalization, but competing ring oxidation requires careful temperature control (−50°C to 0°C). Alternative strategies include Pd-catalyzed cross-coupling (Suzuki-Miyaura) with arylboronic acids, though yields are moderate (40–60%) due to steric effects .
How do solvent polarity and pH affect the tautomeric equilibrium of dihydropyrazines?
Advanced Research Focus
In polar aprotic solvents (DMSO), the enamine tautomer dominates (80–90%), stabilized by conjugation. Under acidic conditions (pH < 3), protonation at N1 shifts equilibrium toward the imine form, verified by UV-Vis (λmax 290 nm → 320 nm) . NMR titration (¹H in D₂O/CD₃CN) quantifies pKa values (N1: ~4.2; pyridinyl N: ~2.8) .
What comparative studies exist between this compound and structurally related pyrazolo[1,5-a]pyrimidines?
Advanced Research Focus
Pyrazolo[1,5-a]pyrimidines exhibit higher aromaticity and stronger π-π stacking with DNA bases (e.g., ΔTm +5°C in thermal denaturation assays). However, dihydropyrazines show superior solubility (25 mg/mL in PBS vs. <5 mg/mL) and lower cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) . Hybrid derivatives, such as pyrazine-fused pyrazolo[1,5-a]pyrimidines, balance these properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
